molecular formula C16H14N2O6 B5506435 Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5506435
M. Wt: 330.29 g/mol
InChI Key: NSYYUZAXZYDERJ-UHFFFAOYSA-N
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Description

Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate is a benzoate ester derivative characterized by a nitro group at the 5-position, a methoxycarbonyl ester at the 3-position, and a carbamoyl linker to a 2-methoxyphenyl substituent. This structural framework imparts unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-23-14-6-4-3-5-13(14)17-15(19)10-7-11(16(20)24-2)9-12(8-10)18(21)22/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYYUZAXZYDERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-amino-5-nitrobenzoic acid with 2-methoxyphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then esterified using methanol and a catalytic amount of sulfuric acid to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Reduction of the nitro group: 3-amino-5-nitrobenzoic acid derivatives.

    Hydrolysis of the ester group: 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-methoxyphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-{3-[N′-(2-Methoxyphenyl)carbamoyl]-5-methyl-2-methoxyphenyl}-2-methoxy-5-methyl-3-nitrobenzamide (HEXXOY)

  • Structural Differences : HEXXOY features additional methyl and methoxy substituents on both phenyl rings, increasing steric bulk and lipophilicity compared to the target compound.

Methyl 3-Amino-5-nitrobenzoate

  • Structural Differences: Replaces the carbamoyl-2-methoxyphenyl group with an amino substituent, significantly altering electronic properties.
  • Properties: The amino group increases electron density on the aromatic ring, enhancing reactivity in electrophilic substitution reactions. This compound is a precursor in synthesizing iodinated X-ray contrast agents like iotalamic acid .
  • Applications : Primarily used as an intermediate in pharmaceutical synthesis due to its facile functionalization .

3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid

  • Structural Differences: Substitutes the 2-methoxyphenyl carbamoyl group with a methylamino-carbamoyl moiety and replaces the ester with a carboxylic acid.
  • Properties: The carboxylic acid group increases acidity (pKa ~2.5–3.0) and water solubility compared to the ester derivative. The methylamino group may reduce steric hindrance, favoring interactions with enzymatic active sites .

Methyl 3-(Hydroxymethyl)-5-nitrobenzoate

  • Structural Differences : Features a hydroxymethyl group instead of the carbamoyl-2-methoxyphenyl chain.
  • Properties : The hydroxymethyl group enhances polarity (PSA = 92.35 Ų) and hydrogen-bonding capacity, improving aqueous solubility (LogP = 1.40) relative to the target compound .
  • Applications : Utilized in polymer chemistry and as a building block for biodegradable materials .

Methyl 3-{[2-(4-Fluorophenyl)ethyl]carbamoyl}-5-nitrobenzoate (Y032-1975)

  • Structural Differences : Incorporates a 4-fluorophenethyl group instead of 2-methoxyphenyl, introducing fluorine’s electronegative effects.
  • Properties : The fluorine atom enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets. The phenethyl chain increases molecular weight (MW ~378.3 g/mol) and lipophilicity .
  • Applications : Investigated in high-throughput screening for kinase inhibitors due to its balanced solubility and bioavailability .

Tabular Comparison of Key Properties

Compound Name Molecular Formula Substituent Variations Molecular Weight (g/mol) LogP Key Applications
Target Compound C₁₆H₁₃N₂O₆ 2-Methoxyphenyl carbamoyl 329.29 ~2.1 Anticoagulant research
HEXXOY C₂₆H₂₅N₃O₇ Additional methyl/methoxy groups 503.49 ~3.5 fXa inhibition
Methyl 3-Amino-5-nitrobenzoate C₈H₈N₂O₄ Amino group at position 3 196.16 ~1.0 Contrast agent synthesis
3-[(Methylamino)carbonyl]-5-nitrobenzoic Acid C₉H₈N₂O₅ Methylamino-carbamoyl, carboxylic acid 224.17 ~0.8 Protease inhibition
Methyl 3-(Hydroxymethyl)-5-nitrobenzoate C₉H₉NO₅ Hydroxymethyl group 211.17 1.40 Polymer chemistry
Y032-1975 C₁₇H₁₅FN₂O₅ 4-Fluorophenethyl carbamoyl 378.32 ~2.8 Kinase inhibitor screening

Research Findings and Implications

  • Biological Activity : Compounds with bulky substituents (e.g., HEXXOY) show enhanced target selectivity in anticoagulant studies, while fluorine-containing analogs (e.g., Y032-1975) exhibit improved pharmacokinetic profiles .
  • Synthetic Utility : Derivatives with reactive groups (e.g., chlorocarbonyl in methyl 3-(chlorocarbonyl)-5-nitrobenzoate) serve as intermediates for further functionalization, highlighting the versatility of the benzoate scaffold .
  • Crystallography : Structural analyses (e.g., π-π stacking in methyl 3-carboxy-5-nitrobenzoate) provide insights into solid-state packing, critical for material science applications .

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